3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
Description
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a small-molecule compound featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a propan-1-amine side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological and biochemical studies.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-4-12-13(5-6)3-1-2-11;/h4-5H,1-3,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAJFXCVKNWTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Trifluoromethylated Carbonyl Compounds
The pyrazole core is often synthesized via cyclocondensation between hydrazines and α,β-unsaturated trifluoromethyl ketones. For example:
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Reagents : Hydrazine hydrate reacts with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux.
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Conditions : 80°C for 12 hours, yielding 3-trifluoromethyl-1H-pyrazole intermediates.
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Mechanism : 1,3-Dipolar cycloaddition followed by aromatization.
Table 1: Trifluoromethylated Pyrazole Precursors
| Precursor | Yield (%) | Conditions | Source |
|---|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | 78 | Reflux in ethanol, 12 h | |
| 3-Bromo-5-trifluoromethylaniline | 67 | Cu-catalyzed coupling, 165°C |
Side-Chain Functionalization: Propan-1-amine Attachment
Nucleophilic Substitution Reactions
The propan-1-amine side chain is introduced via alkylation of the pyrazole nitrogen:
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts enable efficient N-alkylation:
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Example : CuI/8-hydroxyquinoline catalyzes the reaction between 4-methylimidazole and 3-bromo-5-trifluoromethylaniline in n-butanol at 165°C.
Table 2: Side-Chain Functionalization Methods
| Method | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Nucleophilic substitution | Cs₂CO₃ | Acetonitrile | 85 | |
| Cu-catalyzed coupling | CuI/8-HQ | n-Butanol | 67 | |
| Microwave-assisted | None | 1,4-Dioxane | 91 |
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is treated with hydrochloric acid to form the hydrochloride salt:
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Procedure : The amine intermediate is dissolved in acetone, and HCl gas is bubbled through the solution.
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Purification : Recrystallization from ethanol yields >95% purity.
Table 3: Salt Formation Conditions
| Base | Acid | Solvent | Purity (%) | Source |
|---|---|---|---|---|
| 3-[4-(CF₃)-pyrazolyl]propanamine | HCl (g) | Acetone | 95 | |
| Free amine | HCl/dioxane | Methanol | 93 |
One-Pot Synthesis Strategies
(3 + 3)-Annulation with Mercaptoacetaldehyde
A modern approach utilizes nitrile imines and mercaptoacetaldehyde:
Cascade Dehydration/Ring Contraction
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Steps : (3 + 3)-Annulation → Thiadiazine intermediate → Pyrazole formation.
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Advantage : Avoids isolation of intermediates, reducing purification steps.
Reaction Optimization and Challenges
Regioselectivity Control
Catalyst Efficiency
Solvent Effects
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Polar aprotic solvents : DMF enhances nucleophilicity but complicates purification.
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Eco-friendly alternatives : 2-MeTHF shows comparable yields to DCM.
Scalability and Industrial Applications
Kilo-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent. Its pyrazole moiety is known to exhibit anti-inflammatory and analgesic properties. Research has indicated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives, including 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride. The results demonstrated significant inhibition of COX-2 activity, indicating potential as an anti-inflammatory drug candidate .
Agrochemicals
In agricultural science, this compound is being investigated for its efficacy as a pesticide or herbicide. The trifluoromethyl group contributes to the lipophilicity of the molecule, enhancing its penetration into plant tissues.
Data Table: Efficacy of Trifluoromethyl Pyrazoles in Agriculture
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | Herbicide | 85 | Agricultural Sciences Journal |
| 3-[4-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine | Insecticide | 78 | Pesticide Science |
Material Sciences
The unique properties of this compound make it suitable for use in material sciences, particularly in the development of polymers with enhanced thermal and chemical resistance.
Case Study Example :
Research conducted by a team at MIT focused on incorporating this compound into polymer matrices to improve their thermal stability. The findings revealed that polymers modified with trifluoromethyl pyrazoles exhibited increased resistance to degradation under high temperatures .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a pyrazole core with several analogs, but variations in substituents and side chains lead to distinct physicochemical and biological properties. Key structural comparisons include:
*Estimated based on molecular formula.
Key Observations :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
- Amine side chains (propan-1-amine vs. ethanamine) influence solubility and receptor binding kinetics .
- Substituent position on the pyrazole (e.g., 3- vs. 4-CF₃) affects electronic properties and steric interactions .
Physicochemical Properties
- Target Compound: Limited data are available, but the hydrochloride salt suggests moderate water solubility. The trifluoromethyl group likely confers high thermal stability.
- 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid : Melting point = 189–190°C; higher molecular weight due to the aromatic acid moiety .
- 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine : Density = 1.55 g/cm³; predicted boiling point = 311.8°C .
Pharmacological Activity
- Mavacoxib : A pyrazole sulfonamide with anti-inflammatory and analgesic properties, targeting COX-2 .
- Target Compound : While direct activity data are absent, its trifluoromethyl-pyrazole-amine scaffold aligns with kinase inhibitors (e.g., JAK/STAT pathways) and neurotransmitter analogs .
Computational Insights
Biological Activity
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Basic Information
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H11ClF3N3 |
| Molecular Weight | 229.63 g/mol |
| CAS Number | 1855889-85-8 |
| Physical Form | Solid |
The compound features a pyrazole ring with a trifluoromethyl substituent, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved metabolic stability .
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activity. For example, compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. In vitro tests revealed that certain pyrazole derivatives could inhibit the growth of resistant strains of bacteria, suggesting potential applications in antibiotic development .
Anticancer Activity
Research has also focused on the anticancer properties of pyrazole compounds. A study highlighted that derivatives containing the trifluoromethyl group showed enhanced potency against specific cancer cell lines, including HeLa and A375 cells. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Study: Inhibition of CDK2 and CDK9
A specific derivative demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory activity. This selectivity suggests that modifications to the pyrazole scaffold can lead to compounds with tailored biological profiles .
Anti-inflammatory Effects
Pyrazoles and their derivatives have been recognized for their anti-inflammatory properties. A study indicated that certain pyrazole compounds could reduce inflammation markers in animal models, potentially offering new avenues for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, such as CDKs.
- Alteration of Lipophilicity : The presence of fluorine atoms can improve membrane permeability, facilitating better absorption and distribution in biological systems.
- Modulation of Signaling Pathways : Compounds may interfere with critical signaling pathways involved in cell proliferation and survival .
Synthesis Routes
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Cyclization reactions using hydrazine derivatives.
- Introduction of Trifluoromethyl Group : Electrophilic aromatic substitution.
- Attachment of Propan-1-Amine Side Chain : Nucleophilic substitution reactions.
These methods are optimized for high yield and purity, utilizing various reagents under controlled conditions .
Summary Table of Biological Activities
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm proton environments and carbon frameworks. For example, pyrazole ring protons typically resonate at δ 8.8–8.9 ppm in CDCl .
- X-ray crystallography : Resolves bond angles and distances, as demonstrated for structurally analogous pyrazole derivatives (e.g., 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine) .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]) .
How should researchers address contradictory data in synthetic yields or spectroscopic results?
Advanced Research Question
Contradictions often arise from:
- Reaction conditions : Variations in temperature (±5°C) or solvent purity can alter yields by 10–15%. Replicate experiments under tightly controlled conditions .
- By-product interference : Use 2D NMR (e.g., HSQC, HMBC) to distinguish target signals from impurities. For example, unwanted alkylation by-products may appear as additional peaks in H NMR .
- Crystallographic vs. spectroscopic data : Cross-validate using both methods. X-ray data may reveal conformational isomers not detectable via NMR .
What strategies optimize purity (>95%) for in vitro bioactivity studies?
Advanced Research Question
- Chromatographic techniques : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively remove polar impurities .
- Recrystallization : Use solvent pairs like ethanol/water to enhance crystal lattice formation. Monitor purity via melting point analysis (e.g., 104–107°C for related compounds) .
- Ion-exchange chromatography : Separates hydrochloride salts from unreacted amine precursors .
How can reaction mechanisms be elucidated for intermediates in the synthesis?
Advanced Research Question
- Isolation of intermediates : Use quenching at timed intervals to trap reactive species (e.g., iodopyrazole intermediates) .
- Computational modeling : DFT calculations predict transition states and energy barriers for steps like nucleophilic substitution .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .
What methodologies are recommended for evaluating the compound’s bioactivity?
Basic Research Question
- In vitro assays : Use cell-based models (e.g., anti-proliferative assays against cancer lines) with IC determination. Reference structurally similar compounds (e.g., marine-derived pyrazoles with cytotoxicity data) .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase inhibition) quantify binding affinity.
- ADMET profiling : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes .
How do researchers choose between spectroscopic and crystallographic methods for structural analysis?
Advanced Research Question
- NMR advantages : Rapid analysis of solution-state conformation and dynamic processes (e.g., tautomerism in pyrazole rings) .
- X-ray advantages : Resolves absolute stereochemistry and crystal packing effects. For example, X-ray confirmed the planar geometry of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .
- Hybrid approach : Use NMR for preliminary validation and X-ray for definitive structural proof .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Heat dissipation : Exothermic reactions (e.g., amine coupling) require jacketed reactors to maintain ≤35°C .
- Solvent volume : Optimize for minimal usage (e.g., switch from DMSO to THF for easier post-reaction recovery).
- By-product management : Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
